Rel-(3aR,7aS)-3a-methyloctahydro-2H-inden-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,7aS)-3a-methyloctahydro-2H-inden-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of a precursor compound in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This process results in the formation of the desired octahydroindenone structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation reactors where the precursor compounds are subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,7aS)-3a-methyloctahydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Rel-(3aR,7aS)-3a-methyloctahydro-2H-inden-2-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(3aR,7aS)-3a-methyloctahydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Rel-(3aR,7aS)-3a-methyloctahydro-2H-inden-2-one can be compared with other similar compounds, such as:
Rel-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridine: Another bicyclic compound with a similar structural framework but different functional groups.
Rel-(3aR,7aS)-2-(methanesulfonyl)-7a-(methoxymethyl)octahydro-5H-pyrrolo[3,4-c]pyridin-5-yl: A compound with additional functional groups that may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-1H-inden-2-one |
InChI |
InChI=1S/C10H16O/c1-10-5-3-2-4-8(10)6-9(11)7-10/h8H,2-7H2,1H3/t8-,10+/m0/s1 |
InChI Key |
AMBOSHXMUMOHBF-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CC(=O)C2 |
Canonical SMILES |
CC12CCCCC1CC(=O)C2 |
Origin of Product |
United States |
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